SU 5402 (GMP)

Kinase selectivity profiling Receptor tyrosine kinase inhibition Off-target activity

SU 5402 (GMP) is the sole commercially available GMP-grade small molecule that concurrently inhibits VEGFR2 (20 nM) and FGFR1 (30 nM) — a dual-target profile unattainable with FGFR-selective alternatives like PD173074 or AZD4547. Manufactured under GMP guidelines, it qualifies as an auxiliary reagent in cell therapy workflows requiring validated FGFR/VEGFR pathway modulation. Validated in iPSC-derived neural induction, mesenchymal progenitor differentiation, and primary human fetal gonad culture systems, this compound ensures process consistency essential for regulatory compliance. Substituting with FGFR-selective analogs mid-protocol introduces unvalidated target engagement, compromising reproducibility.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
CAS No. 215543-92-3
Cat. No. B1684518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU 5402 (GMP)
CAS215543-92-3
Synonyms3-((3-(2-carboxyethyl)-4-methylpyrrol-2-yl)methylene)-2-inolinone
SU 5402
Su-5402
SU5402
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCC1=CNC(=C1CCC(=O)O)C=C2C3=CC=CC=C3NC2=O
InChIInChI=1S/C17H16N2O3/c1-10-9-18-15(11(10)6-7-16(20)21)8-13-12-4-2-3-5-14(12)19-17(13)22/h2-5,8-9,18H,6-7H2,1H3,(H,19,22)(H,20,21)/b13-8-
InChIKeyJNDVEAXZWJIOKB-JYRVWZFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SU 5402 (GMP) – Multi-Targeted VEGFR/FGFR Tyrosine Kinase Inhibitor for Regulated Cell Therapy Manufacturing


SU 5402 (CAS 215543-92-3) is a cell-permeable, ATP-competitive indolinone-based small molecule that inhibits vascular endothelial growth factor receptor 2 (VEGFR2/Flk-1/KDR), fibroblast growth factor receptor 1 (FGFR1), and platelet-derived growth factor receptor beta (PDGFRβ) with IC₅₀ values of 20 nM, 30 nM, and 510 nM, respectively, in cell-free kinase assays . The compound exhibits a broad selectivity window against EGFR (IC₅₀ >100 μM) . The GMP-grade designation indicates manufacture under Good Manufacturing Practice guidelines, qualifying this batch for use as an auxiliary reagent in regulated cell therapy production workflows [1].

Why SU 5402 (GMP) Cannot Be Replaced by FGFR-Selective Inhibitors in Cell Therapy Manufacturing Protocols


FGFR-selective inhibitors such as PD173074, AZD4547, and BGJ398 exhibit nanomolar potency against FGFR family kinases but lack the dual VEGFR inhibitory activity that defines SU 5402's multi-target profile [1]. In side-by-side kinase panel profiling, SU 5402 inhibited FLT3, TRKA, FLT4, DDR2, and IGF1R with efficiencies comparable to or exceeding its FGFR activity, whereas PD173074 and AZD4547 showed minimal off-target engagement across these same kinases [1]. This divergent target space means experimental outcomes obtained with SU 5402 cannot be replicated by simply substituting a more FGFR-selective analog, nor can SU 5402 be assumed interchangeable with its close structural congener SU4984, which displays differential PDGFR and insulin receptor inhibition profiles . For GMP cell therapy applications, switching compounds mid-protocol introduces unvalidated target engagement that may compromise process consistency and regulatory compliance.

SU 5402 (GMP) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Broad-Spectrum Kinase Inhibition Profile: SU 5402 vs. PD173074, AZD4547, BGJ398 in Cell-Free Kinase Assays

In a comparative cell-free kinase activity assay evaluating 17 tyrosine kinases, SU 5402 (10 μM) reduced residual FGFR1 activity to 5.5% of control and FGFR2 to 6.2%, whereas PD173074 (50 nM) reduced FGFR1 activity to 51.4% and AZD4547 (50 nM) to 16.0% [1]. SU 5402 uniquely demonstrated near-complete inhibition of FLT3 (0.0% residual activity), FLT4 (1.1%), and TRKA (6.0%)—kinases minimally affected by PD173074, AZD4547, or BGJ398 [1].

Kinase selectivity profiling Receptor tyrosine kinase inhibition Off-target activity

Cellular Anti-Proliferative Potency Gradient: SU 5402 vs. PD173074 vs. TKI-258 in FGFR-Dependent Bladder Cancer Lines

In a panel of bladder tumor cell lines with defined FGFR expression and FGFR3 mutation status, PD173074 and TKI-258 exhibited nanomolar IC₅₀ values for growth inhibition, whereas SU 5402 required micromolar concentrations to achieve comparable effect magnitudes [1]. All three inhibitors prevented FGFR3 activation and downstream MAPK signaling, but the potency gradient was consistent across sensitive lines [1].

Urothelial carcinoma FGFR3 mutation Cell viability

Structural Analog Differentiation: SU 5402 Exhibits Reduced PDGFR and Insulin Receptor Inhibition vs. SU4984

SU 5402 and SU4984 share an identical 3-benzylideneindolin-2-one core and both inhibit FGFR1 with IC₅₀ values of 10–20 μM in the presence of 1 mM ATP . However, SU 5402 is only a weak inhibitor of PDGF receptor tyrosine phosphorylation and does not inhibit insulin receptor phosphorylation, in direct contrast to SU4984 which displays broader activity against these kinases .

Indolinone scaffold Receptor tyrosine kinase selectivity Structural analog comparison

Ex Vivo Tissue Efficacy: SU 5402 Quantitatively Reduces Germ Cell Survival and Alters Somatic Niche in Human Fetal Gonads

In an established ex vivo human fetal gonad culture model, treatment with SU 5402 (10 μM) for 14 days resulted in near-complete loss of gonocytes (224 vs. 14 OCT4⁺ cells/mm², P < 0.05) in fetal testes and oogonia (1456 vs. 28 OCT4⁺ cells/mm², P < 0.001) in fetal ovaries [1]. In fetal testes, SU 5402 additionally reduced Sertoli cell numbers from 2503 to 1561 SOX9⁺ cells/mm² (P < 0.05) and altered seminiferous cord morphology [1].

Germ cell biology FGF9/FGFR signaling Ex vivo organ culture

SU 5402 (GMP) Procurement-Driven Application Scenarios for Regulated and Research Workflows


Cell Therapy Manufacturing: GMP-Grade Auxiliary Reagent for Regulated Differentiation Protocols

The GMP designation qualifies SU 5402 as an auxiliary reagent for cell therapy manufacturing workflows requiring FGFR and VEGFR pathway modulation under regulatory oversight [1]. Based on the compound's demonstrated capacity to attenuate integrin β4-induced neural stem cell differentiation and alter FGF23-mediated differentiation in mesenchymal progenitors , SU 5402 (GMP) is appropriate for defined differentiation protocols in iPSC-derived or primary cell products destined for clinical application.

FGFR-Driven Cancer Model Validation: Comparator Tool for Benchmarking Selective FGFR Inhibitors

SU 5402 serves as a well-characterized reference inhibitor in FGFR-dependent cancer models, with established activity in t(4;14)-positive multiple myeloma lines (KMS-11 and OPM-2) and FGFR3-mutant bladder cancer [1]. Its micromolar cellular potency and broad kinase engagement profile provide a useful comparator baseline against which the efficacy and selectivity of newer FGFR-targeted agents (e.g., PD173074, AZD4547, BGJ398) can be benchmarked .

Developmental and Reproductive Biology: Ex Vivo Human Tissue FGFR Pathway Manipulation

SU 5402 has been validated in ex vivo human fetal gonad culture systems, producing quantifiable and statistically significant reductions in germ cell populations and Sertoli cell numbers at 10 μM over 14-day treatments [1]. This established efficacy in primary human developmental tissue supports procurement for studies investigating FGF9/FGFR signaling in sex determination, germ cell biology, and somatic niche regulation.

Multi-Target Pathway Studies Requiring Simultaneous VEGFR and FGFR Inhibition

With IC₅₀ values of 20 nM (VEGFR2) and 30 nM (FGFR1) in kinase assays, SU 5402 is uniquely suited for experimental systems requiring concurrent inhibition of both angiogenic and fibroblast growth factor signaling pathways [1]. This dual-target profile cannot be achieved with FGFR-selective inhibitors (e.g., PD173074) or VEGFR-selective agents alone, making SU 5402 the preferred choice for studies of cross-talk between VEGF and FGF signaling axes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SU 5402 (GMP)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.